3-chloro-2,2-dimethyl-N'-phenylpropanehydrazide
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Overview
Description
3-chloro-2,2-dimethyl-N’-phenylpropanehydrazide is an organic compound with the molecular formula C11H15ClN2O It is a derivative of hydrazide, characterized by the presence of a chloro group, two methyl groups, and a phenyl group attached to the propanehydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2,2-dimethyl-N’-phenylpropanehydrazide typically involves the reaction of 3-chloro-2,2-dimethylpropanoic acid with phenylhydrazine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of 3-chloro-2,2-dimethyl-N’-phenylpropanehydrazide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2,2-dimethyl-N’-phenylpropanehydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
3-chloro-2,2-dimethyl-N’-phenylpropanehydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-2,2-dimethyl-N’-phenylpropanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
3-chloro-2,2-dimethyl-N-phenylpropanamide: Similar structure but lacks the hydrazide group.
3-chloro-2,2-dimethyl-N-(2-nitro-4-(trifluoromethyl)phenyl)propanamide: Contains additional nitro and trifluoromethyl groups, leading to different chemical properties.
3-chloro-2,2-dimethyl-N-hydroxypropanamide: Contains a hydroxy group instead of a phenyl group.
Uniqueness
3-chloro-2,2-dimethyl-N’-phenylpropanehydrazide is unique due to the presence of both the chloro and hydrazide groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and various research fields.
Biological Activity
3-Chloro-2,2-dimethyl-N'-phenylpropanehydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C11H15ClN2O
- Molecular Weight : 228.71 g/mol
- CAS Number : 3841717
The compound features a chloro group and a hydrazide functional group, which are pivotal for its biological activity. The presence of the phenyl group enhances its interaction with various biological targets.
1. Anticancer Properties
Research indicates that this compound exhibits anticancer activity. Preliminary studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of specific signaling pathways involved in tumor growth.
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical) | 10 | Apoptosis induction |
MCF-7 (breast) | 15 | Inhibition of cell cycle progression |
A549 (lung) | 12 | Modulation of apoptosis-related proteins |
2. Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. In vitro studies using microglial cells demonstrated that treatment with this hydrazide significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.
Table 2: Anti-inflammatory Activity Data
Treatment Concentration (µM) | TNF-α Reduction (%) | IL-1β Reduction (%) |
---|---|---|
5 | 30 | 25 |
10 | 50 | 45 |
20 | 70 | 65 |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammation and cancer pathways.
- Receptor Interaction : It has been suggested that this hydrazide could bind to specific receptors, altering their signaling pathways and leading to therapeutic effects.
Case Studies
Several case studies have been conducted to explore the efficacy and safety of this compound:
-
In Vivo Study on Neuroinflammation :
- Objective : To evaluate the effects on neuroinflammation in an animal model.
- Findings : Administration led to significant behavioral improvements and reduced histopathological signs of inflammation in treated groups compared to controls.
-
Anticancer Efficacy in Mice :
- Objective : To assess tumor growth inhibition.
- Results : Mice treated with the compound showed a marked reduction in tumor size compared to untreated controls, indicating its potential as an anticancer therapeutic.
Properties
IUPAC Name |
3-chloro-2,2-dimethyl-N'-phenylpropanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-11(2,8-12)10(15)14-13-9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQHGJSQEVIKOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NNC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.